BMS-911172 is a small molecule compound developed by Bristol Myers Squibb, primarily recognized as an inhibitor of adaptor protein-2-associated kinase 1. This compound is part of ongoing research aimed at addressing various therapeutic areas, particularly in the context of neurodegenerative diseases and pain management. BMS-911172 has garnered attention for its potential in modulating cellular processes related to viral infections and other multifaceted diseases.
BMS-911172 is classified as a kinase inhibitor, specifically targeting adaptor protein-2-associated kinase 1. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their inhibition has significant implications in drug development for various diseases. The compound is currently being evaluated in clinical trials to establish its efficacy and safety profile across multiple indications.
The synthesis of BMS-911172 involves several organic chemistry techniques, primarily focusing on the construction of its complex molecular framework. The synthetic route typically includes:
Technical details regarding specific reaction conditions (e.g., temperature, solvents) and yields are often proprietary but are essential for optimizing the synthesis process.
BMS-911172 features a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The molecular formula and key structural components include:
The three-dimensional conformation of BMS-911172 is critical for its interaction with target proteins, influencing its inhibitory activity against adaptor protein-2-associated kinase 1.
BMS-911172 undergoes various chemical reactions that are pivotal for its activity:
Technical details regarding these reactions provide insights into the compound's mechanism of action and potential side effects.
BMS-911172 functions primarily as an inhibitor of adaptor protein-2-associated kinase 1 by binding to its active site, which prevents substrate phosphorylation. This inhibition disrupts downstream signaling pathways involved in:
Data from preclinical studies indicate that BMS-911172 effectively reduces viral loads in infected cell lines, suggesting a promising therapeutic avenue against viral infections.
BMS-911172 exhibits several notable physical and chemical properties:
These properties influence the formulation strategies employed during drug development.
BMS-911172 is primarily investigated for its therapeutic potential in treating:
The ongoing research aims to validate these applications through rigorous clinical trials, potentially expanding the therapeutic landscape for patients suffering from these conditions.
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine protein kinase belonging to the Numb-associated kinase (NAK) family. It regulates clathrin-mediated endocytosis (CME), a fundamental process for receptor internalization, synaptic vesicle recycling, and membrane transport. AAK1’s primary function involves phosphorylating the μ2 subunit of the adaptor protein complex-2 (AP-2) at Thr156, which modulates cargo recognition and vesicle formation. This kinase is ubiquitously expressed but exhibits significant activity in the central nervous system (CNS), where it influences neurotransmitter receptor trafficking and synaptic plasticity. Dysregulation of AAK1 is implicated in neuropathic pain, neurodegenerative diseases (e.g., Alzheimer’s and Parkinson’s), and viral pathogenesis (e.g., SARS-CoV-2, HCV). Consequently, AAK1 has emerged as a promising therapeutic target for multifaceted diseases, driving the development of selective inhibitors like BMS-911172 [2] [7] [8].
CAS No.: 54-28-4
CAS No.: 151436-49-6
CAS No.:
CAS No.: 92751-21-8
CAS No.: 94720-08-8